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Compound of Interest

Compound Name: 4-Acetoxybenzaldehyde

Cat. No.: B1194636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
acetoxybenzaldehyde, a key chemical intermediate. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights

valuable for its identification, characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 4-acetoxybenzaldehyde.

Table 1: ¹H NMR Spectral Data of 4-Acetoxybenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.95 s 1H
Aldehydic proton (-

CHO)

7.87 d 2H
Aromatic protons

(ortho to -CHO)

7.26 d 2H
Aromatic protons

(meta to -CHO)

2.30 s 3H
Acetyl protons (-

COCH₃)

Solvent: CDCl₃,

Instrument Frequency:

90 MHz[1]

Table 2: ¹³C NMR Spectral Data of 4-Acetoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

191.7 Aldehydic Carbonyl Carbon (-CHO)

168.6 Ester Carbonyl Carbon (-COO-)

155.3 Aromatic Carbon (para to -CHO)

133.9 Aromatic Carbon (ipso to -CHO)

131.1 Aromatic Carbons (ortho to -CHO)

122.3 Aromatic Carbons (meta to -CHO)

21.1 Acetyl Carbon (-CH₃)

Solvent: CDCl₃

Table 3: IR Spectral Data of 4-Acetoxybenzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://m.chemicalbook.com/SpectrumEN_878-00-2_1HNMR.htm
https://www.benchchem.com/product/b1194636?utm_src=pdf-body
https://www.benchchem.com/product/b1194636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3073 - Aromatic C-H stretch

~1760 Strong C=O stretch (ester)

~1706 Strong C=O stretch (aldehyde)[2]

~1620 - C=C stretch (aromatic)

~1381 - C-O stretch

Note: Specific peak positions

can vary slightly based on the

sampling method.[3]

Table 4: Mass Spectrometry (Electron Ionization) Data of 4-Acetoxybenzaldehyde

m/z Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

122 High [M - C₂H₂O]⁺

121 High [M - C₂H₃O]⁺

93 Moderate [C₆H₅O]⁺

43 Very High (Base Peak) [CH₃CO]⁺

Source: NIST Mass

Spectrometry Data Center[4]

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR of a Solid Organic Compound
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Sample Preparation:

Accurately weigh 10-20 mg of the solid 4-acetoxybenzaldehyde sample for ¹H NMR, and

50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

To ensure homogeneity, gently agitate the vial until the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Setup (Example: Bruker Spectrometer):

Log in to the spectrometer's control software (e.g., TopSpin).[5]

Insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge.[6]

[7]

Place the sample into the magnet.

Load a standard set of acquisition parameters for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[5]

Shimming: The magnetic field homogeneity is optimized by a process called shimming to

obtain sharp spectral lines. Automated shimming routines are often used.[6]

Tuning and Matching: The probe is tuned to the specific nucleus frequency and the

impedance is matched to maximize signal-to-noise.
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Acquisition: For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired. For ¹³C

NMR, a larger number of scans is typically required due to the lower natural abundance of

the ¹³C isotope.

The resulting Free Induction Decay (FID) is saved.

Data Processing:

The FID is subjected to a Fourier Transform to convert the time-domain signal into a

frequency-domain spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline is corrected to be flat.

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

For ¹H NMR, the peaks are integrated to determine the relative number of protons.

2.2. Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR of a Solid Sample

Sample Preparation:

A small amount of the solid 4-acetoxybenzaldehyde is required.[8] No extensive sample

preparation like creating KBr pellets is necessary.[9]

Instrument Setup and Background Collection:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe with a suitable

solvent like isopropanol and allow it to dry.

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water

vapor) and the crystal itself.

Sample Analysis:
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal surface.[10]

Collect the sample spectrum. The instrument will co-add a number of scans (e.g., 16-32)

to improve the signal-to-noise ratio.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

An ATR correction may be applied to the spectrum to make it appear more like a traditional

transmission spectrum.

The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹).

Identify and label the characteristic absorption peaks.

2.3. Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-MS of a Solid Organic Compound using GC-MS

Sample Preparation:

Dissolve a small amount (e.g., 1-2 mg) of 4-acetoxybenzaldehyde in a volatile organic

solvent (e.g., acetone or dichloromethane) to create a dilute solution (approximately 1

mg/mL).[11]

Instrument Setup (GC-MS):

The Gas Chromatograph (GC) is equipped with a capillary column suitable for separating

organic compounds.

The Mass Spectrometer (MS) is set to Electron Ionization (EI) mode, typically with an

electron energy of 70 eV.[12][13]
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The GC oven temperature program is set to ensure the compound elutes as a sharp peak.

A typical program might start at a low temperature, ramp up to a higher temperature, and

then hold.

The mass analyzer is set to scan a specific mass-to-charge (m/z) range (e.g., m/z 40-

400).

Sample Injection and Analysis:

A small volume (e.g., 1 µL) of the prepared solution is injected into the hot GC inlet.[14]

The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g.,

helium).

The components of the sample are separated based on their boiling points and

interactions with the column's stationary phase.

As 4-acetoxybenzaldehyde elutes from the GC column, it enters the MS ion source.

Ionization and Detection:

In the ion source, the gaseous molecules are bombarded with high-energy electrons,

causing them to ionize and fragment.[15]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their m/z ratio.

A detector records the abundance of each ion at each m/z value.

Data Analysis:

The software generates a mass spectrum for the GC peak corresponding to 4-
acetoxybenzaldehyde.

The mass spectrum is a plot of relative ion abundance versus m/z.
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The peak with the highest m/z value is typically the molecular ion [M]⁺, which provides the

molecular weight of the compound.

The fragmentation pattern provides structural information. The most abundant peak is

referred to as the base peak.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-acetoxybenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis of 4-acetoxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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